3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole
Description
This compound belongs to a class of 1,2,4-triazole derivatives fused with an indole scaffold. The core structure consists of a 1,2,4-triazole ring substituted at the 3-position with an indole moiety and at the 5-position with a (4-methylbenzyl)thio group. The 4-position of the triazole is occupied by an ethyl group, distinguishing it from analogs with cyclohexyl or other substituents. Such structural features are critical for modulating physicochemical properties (e.g., solubility, melting point) and biological activity.
Properties
IUPAC Name |
3-[4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4S/c1-3-24-19(17-12-21-18-7-5-4-6-16(17)18)22-23-20(24)25-13-15-10-8-14(2)9-11-15/h4-12,21H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFKKMRSGSMYCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the triazole ring followed by the introduction of the indole moiety. Common reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity. Industrial production methods may employ continuous flow reactors and advanced purification techniques to scale up the synthesis while maintaining consistency and quality.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development and biological studies.
Medicine: Its pharmacological properties are explored for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared to structurally related 1,2,4-triazole derivatives, focusing on substituent effects and functional group variations:
Key Observations:
Substituent Effects on Physicochemical Properties :
- The ethyl group at the 4-position (target compound) likely increases lipophilicity compared to bulkier cyclohexyl derivatives (e.g., 6u), which may enhance membrane permeability .
- Electron-withdrawing groups (e.g., Cl in 6r) elevate melting points due to stronger intermolecular interactions, whereas indole (target) may reduce crystallinity compared to pyridine-based analogs (e.g., VUAA1) .
Biological Activity Trends: Antimicrobial Activity: Chlorinated benzylthio derivatives (e.g., 6r, 6s) show enhanced activity against bacterial strains, likely due to increased electrophilicity . The target compound’s 4-methylbenzylthio group may offer moderate activity but requires empirical validation. Cytotoxicity: Indole-containing triazoles (e.g., target, 6u) are structurally similar to hydrazone derivatives in , which exhibit melanoma-selective cytotoxicity. The indole moiety’s planar structure may facilitate DNA intercalation or kinase inhibition . Receptor Binding: Pyridine-based triazoles (e.g., VUAA1) act as odorant receptor agonists, whereas indole derivatives could target serotonin or dopamine receptors due to the indole scaffold’s prevalence in neuroactive compounds .
Synthetic Flexibility :
- The (4-methylbenzyl)thio group in the target compound is synthetically accessible via nucleophilic substitution with InCl₃ catalysis, as demonstrated for analogous triazole-thiol derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
